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Compound of Interest

Compound Name: 5-Phenylquinolin-8-ol

Cat. No.: B15067740 Get Quote

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, renowned for

its diverse biological activities, including anticancer, antimicrobial, and antifungal properties.

The introduction of a phenyl group at the 5-position of the quinoline ring has been a key area of

investigation for developing novel therapeutic agents. This guide provides a comparative

analysis of the structure-activity relationships (SAR) of 5-phenylquinolin-8-ol analogues,

supported by experimental data, to inform researchers, scientists, and drug development

professionals.

Key Structure-Activity Relationship Insights
The biological activity of 5-phenylquinolin-8-ol analogues is significantly influenced by the

nature and position of substituents on both the quinoline core and the 5-phenyl ring. Key SAR

principles derived from various studies are summarized below:

Substitution at the 5-Position: The steric and electronic properties of substituents at the 5-

position of the 8-hydroxyquinoline core play a crucial role in determining biological activity.

For antiplaque activity against Streptococcus mutans, smaller steric contributions at this

position are favored. The parent 8-hydroxyquinoline was found to be highly active. However,

the negative impact of larger substituents can be counteracted by the presence of lipophilic

and electron-withdrawing groups. For instance, the 5-chloro derivative exhibits activity

comparable to the parent compound.[1]
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Role of the 8-Hydroxyl Group: The hydroxyl group at the 8-position is a critical

pharmacophore. Its ability to chelate metal ions is often linked to the mechanism of action of

these compounds.[2] The introduction of a hydroxyl group at this position has been shown to

confer significant antitumor effects against various cancer cell lines.[3] Conversely,

methylation of this phenolic group can lead to a loss of antimicrobial activity.

Substituents on the Phenyl Ring: Modifications on the 5-phenyl ring can fine-tune the

biological activity. While specific systematic studies on a wide range of substituted 5-phenyl

analogues are limited in the public domain, general principles suggest that the electronic

nature of these substituents can influence the overall electron density of the molecule,

thereby affecting its interaction with biological targets.

Other Substitutions on the Quinoline Ring: Substitutions at other positions of the quinoline

ring also modulate activity. For example, the introduction of an aldehyde group at the 2-

position of 8-hydroxyquinoline has been shown to yield a compound with potent in vitro and

in vivo antitumor activity.[3]

Comparative Biological Activity Data
To facilitate a clear comparison of the biological activities of various 5-substituted-8-

hydroxyquinoline analogues, the following tables summarize the available quantitative data

from different studies.

Anticancer Activity
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Compound/Analog
ue

Cancer Cell Line
IC50/MTS50
(µg/mL)

Reference

8-Hydroxy-2-

quinolinecarbaldehyde
MDA-MB-231 (Breast) 12.5 - 25 [3]

T-47D (Breast) 12.5 - 25 [3]

Hs578t (Breast) 12.5 - 25 [3]

SaoS2

(Osteosarcoma)
12.5 - 25 [3]

K562 (Leukemia) 12.5 - 25 [3]

SK-Hep-1 (Liver) 12.5 - 25 [3]

Hep3B (Liver) 6.25 ± 0.034 [3]

8-Hydroxyquinoline K562 (Leukemia) >25 [3]

T-47D (Breast) >25 [3]

Antimicrobial and Antifungal Activity
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Compound/Analog
ue

Microorganism MIC (µg/mL) Reference

PH265 (8-

hydroxyquinoline

derivative)

Cryptococcus spp., C.

haemulonii, C. auris
0.5 - 1 [4]

PH276 (8-

hydroxyquinoline

derivative)

Cryptococcus spp., C.

haemulonii, C. auris
0.5 - 8 [4]

8-hydroxyquinolin-5-

ylidene

thiosemicarbazone

(A14)

Cryptococcus gattii, C.

neoformans, C.

glabrata, C. auris

≤ 0.0313 - 2 [5]

5-substituted quinoline

derivative (5c)

Sclerotinia

sclerotiorum (EC50)
0.0016 mM [6]

5-substituted quinoline

derivative (2)

Botrytis cinerea

(EC50)
0.0021 mM [6]

5-substituted quinoline

derivative (2)

Sclerotinia

sclerotiorum (EC50)
0.0016 mM [6]

5-substituted quinoline

derivative (2)

Fusarium

graminearum (EC50)
0.0124 mM [6]

5-substituted quinoline

derivative (2)

Fusarium oxysporum

(EC50)
0.0059 mM [6]

5-substituted quinoline

derivative (2)

Magnaporthe oryzae

(EC50)
0.0120 mM [6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure

reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assay (MTS Assay)
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This assay is used to assess the effect of compounds on the proliferation of cancer cells.[3]

Cell Seeding: Human carcinoma cells are seeded into 96-well plates at an appropriate

density and allowed to attach overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds (e.g., 5-phenylquinolin-8-ol analogues) for a specified period (e.g., 72 hours).

MTS Reagent Addition: After the incubation period, the MTS ([3-(4,5-dimethylthiazol-2-yl)-5-

(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) reagent is added to each well.

Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of

MTS to formazan by viable cells.

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm

using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the MTS50 (or IC50) value, the concentration of the compound that inhibits cell growth

by 50%, is determined.

Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism. The broth microdilution method is a common technique.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth medium.

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in

a 96-well microtiter plate.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time)

for the specific microorganism.
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Determination of MIC: The MIC is determined as the lowest concentration of the compound

at which no visible growth of the microorganism is observed.

Visualizing Mechanisms and Workflows
To illustrate the proposed mechanism of action and a typical experimental workflow, the

following diagrams are provided in the DOT language for Graphviz.
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Caption: Proposed mechanism of action for 5-phenylquinolin-8-ol analogues.
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Caption: A typical workflow for the development of 5-phenylquinolin-8-ol analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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